molecular formula C13H17N3O4S2 B13719732 SPDP-Gly-Gly-methoxy

SPDP-Gly-Gly-methoxy

Cat. No.: B13719732
M. Wt: 343.4 g/mol
InChI Key: BRKPKAHVEVOXKX-UHFFFAOYSA-N
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Description

SPDP-Gly-Gly-methoxy is a compound that serves as a linker with a succinimidyl 3-(2-pyridyldithio)propionate (SPDP) and a methyl ester moiety. The SPDP component is an amine and thiol reactive crosslinker, which is membrane permeable, allowing it to participate in intracellular crosslinking reactions . This compound is primarily used in research settings for its ability to facilitate the formation of stable linkages between biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SPDP-Gly-Gly-methoxy involves the reaction of SPDP with a glycine-glycine (Gly-Gly) dipeptide, followed by the introduction of a methoxy group. The general synthetic route includes:

    Formation of SPDP: SPDP is synthesized by reacting succinimidyl 3-(2-pyridyldithio)propionate with an amine-containing molecule.

    Coupling with Gly-Gly: The SPDP is then coupled with a Gly-Gly dipeptide under mild conditions to form an intermediate product.

    Introduction of Methoxy Group: Finally, a methoxy group is introduced to the intermediate product to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated peptide synthesizers. The process includes:

Chemical Reactions Analysis

Types of Reactions

SPDP-Gly-Gly-methoxy undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other mild oxidizing agents.

    Reduction: DTT or TCEP under near-neutral pH conditions.

    Substitution: Primary amines under mild, aqueous conditions.

Major Products

    Oxidation: Disulfide-linked biomolecules.

    Reduction: Thiol-containing biomolecules.

    Substitution: Amide-linked biomolecules.

Scientific Research Applications

SPDP-Gly-Gly-methoxy has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of SPDP-Gly-Gly-methoxy involves its ability to form stable linkages between biomolecules through its reactive groups. The succinimidyl ester group reacts with primary amines to form amide bonds, while the thiol-reactive SPDP component forms disulfide bonds with thiol groups. This dual reactivity allows this compound to facilitate the formation of complex, stable biomolecular structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

SPDP-Gly-Gly-methoxy is unique due to its combination of SPDP and Gly-Gly-methoxy moieties, which provide enhanced membrane permeability and reactivity. This makes it particularly useful for intracellular crosslinking reactions and applications requiring high stability and specificity .

Properties

Molecular Formula

C13H17N3O4S2

Molecular Weight

343.4 g/mol

IUPAC Name

methyl 2-[[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]acetyl]amino]acetate

InChI

InChI=1S/C13H17N3O4S2/c1-20-13(19)9-16-11(18)8-15-10(17)5-7-21-22-12-4-2-3-6-14-12/h2-4,6H,5,7-9H2,1H3,(H,15,17)(H,16,18)

InChI Key

BRKPKAHVEVOXKX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC(=O)CNC(=O)CCSSC1=CC=CC=N1

Origin of Product

United States

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